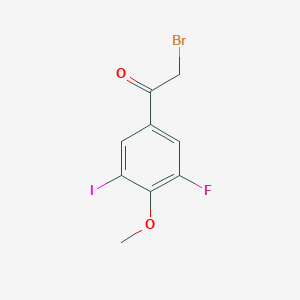
1-(Trifluoromethyl)decahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)decahydronaphthalene is a fluorinated organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a decahydronaphthalene (decalin) ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)decahydronaphthalene can be synthesized through several methods, including:
Direct Fluorination: Treating decahydronaphthalene with fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃) under controlled conditions.
Radical Trifluoromethylation: Using trifluoromethyl radicals generated from precursors like trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a radical initiator.
Electrophilic Trifluoromethylation: Employing electrophilic trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) in the presence of a Lewis acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale fluorination reactors equipped with advanced control systems to manage the highly reactive fluorinating agents. The process is conducted under stringent safety protocols to handle the corrosive nature of fluorine compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)decahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of decahydronaphthalene derivatives with reduced fluorine content.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethylated naphthoquinones and other oxidized derivatives.
Reduction Products: Reduced fluorinated naphthalenes.
Substitution Products: Amines, amides, and other functionalized derivatives.
Scientific Research Applications
1-(Trifluoromethyl)decahydronaphthalene finds applications in various scientific research areas, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Employed in the production of advanced materials and fluorinated polymers.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)decahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Trifluoromethyl)decahydronaphthalene is compared with other similar compounds to highlight its uniqueness:
Trifluoromethylbenzene: Similar in having a trifluoromethyl group but differs in the aromatic ring structure.
Trifluoromethylated Decalins: Other decahydronaphthalene derivatives with different substituents.
Fluorinated Naphthalenes: Compounds with varying degrees of fluorination and different positions of fluorine atoms.
Properties
Molecular Formula |
C11H17F3 |
|---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
1-(trifluoromethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C11H17F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2 |
InChI Key |
ZSHOEKNCGKTTQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



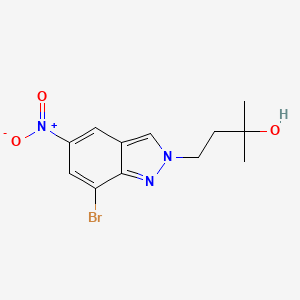
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
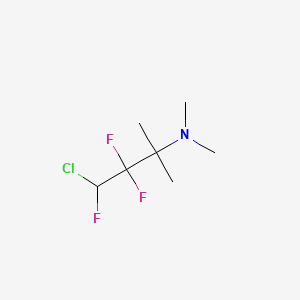


![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
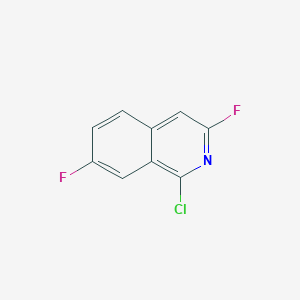
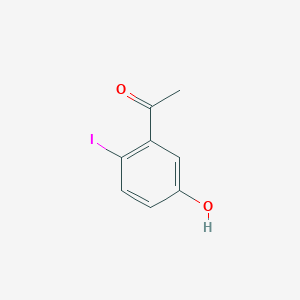
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)


